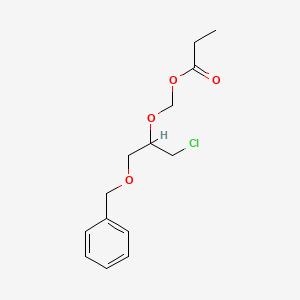

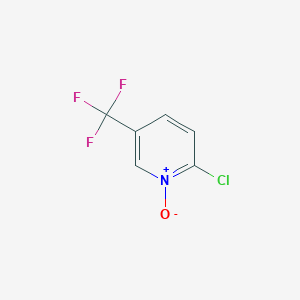

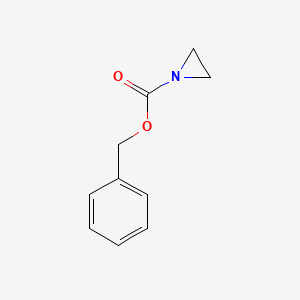

2-Propyn-1-ol, 3-(2,4-difluorophenyl)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated organic compounds is of significant interest due to their potential applications in pharmaceuticals and materials science. Paper describes the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to produce 2,4-cyclopentadien-1-ols. This process involves the regioselective ring-opening of 1-aminocyclopropene intermediates. Although this paper does not directly address the synthesis of 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, the methodologies discussed could be relevant for the synthesis of structurally related compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. In paper , the molecular structure of a difluorinated compound, specifically 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, was determined using X-ray crystallography. This technique could similarly be applied to determine the molecular structure of 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, providing insights into its stereochemistry and electronic configuration.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. Paper outlines the synthesis of a trifluorinated compound using the Sharpless asymmetric epoxidation method. This method could potentially be adapted for the synthesis of epoxides derived from 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, which would be valuable intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the strong electronegativity of fluorine. While the papers provided do not directly discuss the properties of 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, they do provide examples of how the introduction of fluorine atoms can affect properties such as solubility, boiling point, and chemical stability. For instance, the presence of fluorine could enhance the lipophilicity of the compound, which is an important consideration in drug design .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, and related compounds, are used in various synthesis processes. For example, 1,1-Disubstituted 3-aryl-2-propyn-1-ols have shown potential in producing fluorescent dihydrofuran derivatives through a process involving regio- and stereoselective homocoupling and subsequent cyclization (Funayama et al., 2005).

- Gas chromatography studies of 2-propyn-1-ol and its derivatives demonstrate their distinct behaviors and retention times on different chromatographic columns, highlighting their utility in analytical chemistry (Korhonen, 1983).

Pharmaceutical Applications

- Fosfluconazole, a water-soluble prodrug of Diflucan, was discovered and developed using a compound structurally related to 2-propyn-1-ol, 3-(2,4-difluorophenyl)-. This highlights its role in prodrug discovery and the development of pharmaceuticals (Bentley et al., 2002).

- The synthesis of fluconazole and its analogs, which share structural similarities with 2-propyn-1-ol, 3-(2,4-difluorophenyl)-, is a notable example of its application in developing antifungal agents (Richardson et al., 1990).

Catalysis and Organic Reactions

- 2-Propyn-1-ol, 3-(2,4-difluorophenyl)-, and related compounds are used as starting materials or intermediates in various catalytic and organic reactions. For instance, their use in the hydration of propargylic alcohols, yielding different products depending on the catalyst used, showcases their versatility in chemical synthesis (d’Alessandro et al., 2004).

- The compound also finds application in the preparation of conjugated enynes and other complex organic molecules, often requiring selective and controlled reaction conditions (Rao et al., 2009).

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTMQVAFNNOFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyn-1-ol, 3-(2,4-difluorophenyl)- | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)